molecular formula C13H10N4O B14341066 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 93621-05-7

6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No.: B14341066
CAS No.: 93621-05-7
M. Wt: 238.24 g/mol
InChI Key: VHTDMGZYVILDBP-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an amino group, an oxo group, a phenyl ring, and two nitrile groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves the reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid. This reaction leads to the formation of diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates in yields ranging from 15% to 83% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amino derivatives, and substitution reactions can lead to a variety of substituted tetrahydropyridine compounds.

Scientific Research Applications

6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

CAS No.

93621-05-7

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H10N4O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5,10-11H,16H2,(H,17,18)

InChI Key

VHTDMGZYVILDBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)N)C#N

Origin of Product

United States

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